
2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing compound that has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. This compound has been shown to possess unique properties that make it useful for a variety of scientific and medical research applications.
Scientific Research Applications
2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has been studied for its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. In particular, this compound has been used as a catalyst in a variety of organic reactions, such as the Heck reaction and the Suzuki-Miyaura coupling reaction. In addition, it has been used as a ligand in the synthesis of transition metal complexes. Furthermore, this compound has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer.
Mechanism of Action
The mechanism of action of 2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is believed that this compound acts as a Lewis acid, which is capable of forming complexes with various molecules. This allows the compound to bind to target molecules and catalyze a variety of reactions. In addition, it is believed that the compound can also act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane are still being studied. However, it has been shown to possess anti-tumor activity in vitro and in vivo, which suggests that it may be a potential therapeutic agent for the treatment of certain types of cancer. In addition, this compound has been found to have antioxidant and anti-inflammatory properties, which may make it useful for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages for laboratory experiments. First, it is highly soluble in a variety of organic solvents, which makes it easy to handle and use in laboratory experiments. Second, it is relatively stable, which makes it suitable for use in long-term experiments. Finally, it is relatively inexpensive, which makes it a cost-effective option for laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. First, it is not readily available, which can make it difficult to obtain in large quantities. Second, it is not always easy to purify, which can lead to contamination and impurities in the final product.
Future Directions
The potential future directions for 2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane are numerous. First, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications. Second, further studies are needed to determine the optimal conditions for the synthesis of this compound. Third, further research is needed to explore the potential for using this compound in the synthesis of novel compounds and materials. Finally, further studies are needed to investigate the potential for using this compound in the development of new drugs and drug delivery systems.
Synthesis Methods
2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane was first synthesized in 2016 by a group of researchers at the National Institute of Chemistry in Slovenia. The synthesis method involves the reaction of 1-naphthylmethyl boronic acid and benzyloxyacetic acid in the presence of a base. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the desired product. The yield of the reaction is typically high, with up to 95% of the product being obtained.
properties
IUPAC Name |
5,5-dimethyl-2-(7-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)21-10-6-9-18-11-12-19(13-20(18)21)24-14-17-7-4-3-5-8-17/h3-13H,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCAPBAMXYOPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=C(C=CC3=CC=C2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


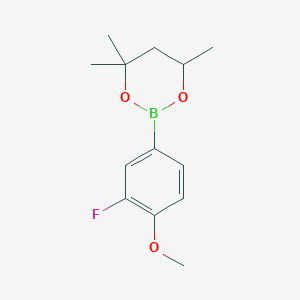

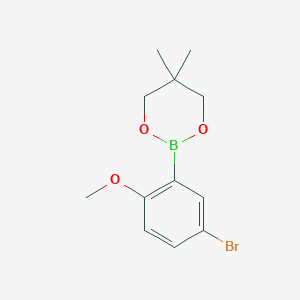
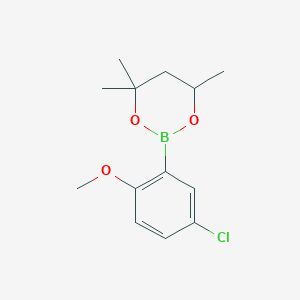
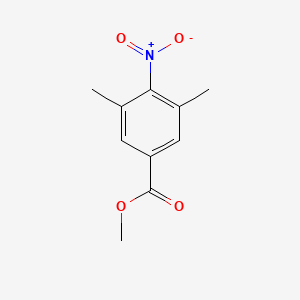



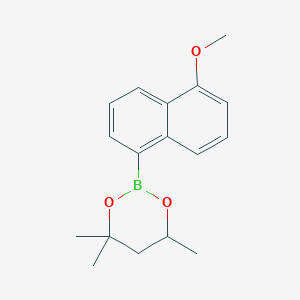



![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)